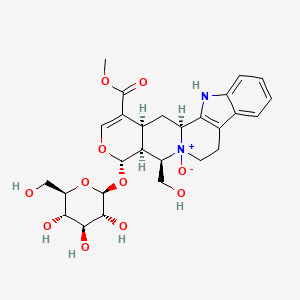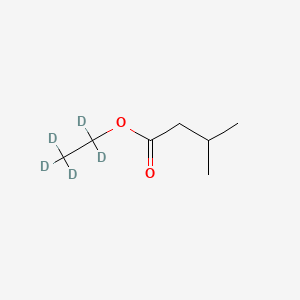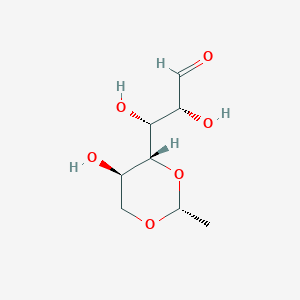![molecular formula C7H4O2S B13447869 3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
3H-Benzo[c][1,2]oxathiol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Benzo[c][1,2]oxathiol-3-one, also known as 2-sulfobenzoic acid cyclic anhydride, is a chemical compound with the molecular formula C₇H₄O₄S and a molecular weight of 184.17 g/mol . This compound is characterized by its unique structure, which includes a benzene ring fused to an oxathiol ring with a cyclic anhydride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3H-Benzo[c][1,2]oxathiol-3-one can be synthesized through several methods. One common synthetic route involves the reaction of o-sulfobenzoic acid with acetic anhydride. The reaction is typically carried out under reflux conditions, resulting in the formation of the cyclic anhydride . Another method involves the cyclization of o-sulfobenzoic acid in the presence of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3H-Benzo[c][1,2]oxathiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyclic anhydride to the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3H-Benzo[c][1,2]oxathiol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Benzo[c][1,2]oxathiol-3-one involves its interaction with various molecular targets and pathways. The compound’s cyclic anhydride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]oxathiol-2-one: Similar structure but with different substitution patterns.
2-Sulfobenzoic acid cyclic anhydride: Another name for 3H-Benzo[c][1,2]oxathiol-3-one.
Benzoic acid derivatives: Compounds with similar benzene ring structures but different functional groups.
Uniqueness
This compound is unique due to its cyclic anhydride functional group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This uniqueness makes it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H4O2S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
2,1-benzoxathiol-3-one |
InChI |
InChI=1S/C7H4O2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H |
InChI Key |
DKBGBFNIVJPGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)







